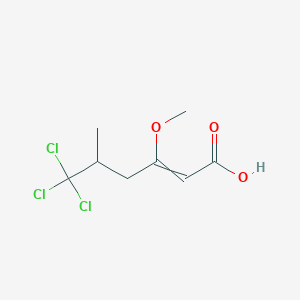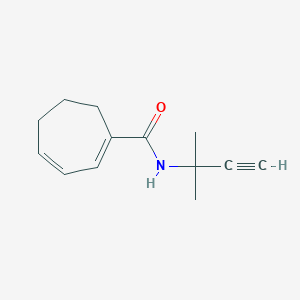
N-(2-Methylbut-3-yn-2-yl)cyclohepta-1,3-diene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylbut-3-yn-2-yl)cyclohepta-1,3-diene-1-carboxamide is a complex organic compound with a unique structure that combines a cycloheptadiene ring with a carboxamide group and a 2-methylbut-3-yn-2-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylbut-3-yn-2-yl)cyclohepta-1,3-diene-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the cyclohepta-1,3-diene ring through a series of cyclization reactions. The 2-methylbut-3-yn-2-yl group can be introduced via an alkylation reaction using appropriate alkylating agents. The final step involves the formation of the carboxamide group through an amidation reaction, typically using amine and carboxylic acid derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, high-throughput screening for reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Methylbut-3-yn-2-yl)cyclohepta-1,3-diene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(2-Methylbut-3-yn-2-yl)cyclohepta-1,3-diene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be utilized in the development of new materials, such as polymers and advanced composites.
Wirkmechanismus
The mechanism of action of N-(2-Methylbut-3-yn-2-yl)cyclohepta-1,3-diene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Methylbut-3-yn-2-yl)benzene: A compound with a similar 2-methylbut-3-yn-2-yl group but with a benzene ring instead of a cycloheptadiene ring.
2-Methylbut-3-yn-2-yl acetate: A compound with a similar 2-methylbut-3-yn-2-yl group but with an acetate functional group.
Uniqueness
N-(2-Methylbut-3-yn-2-yl)cyclohepta-1,3-diene-1-carboxamide is unique due to its combination of a cycloheptadiene ring and a carboxamide group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
62695-84-5 |
|---|---|
Molekularformel |
C13H17NO |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
N-(2-methylbut-3-yn-2-yl)cyclohepta-1,3-diene-1-carboxamide |
InChI |
InChI=1S/C13H17NO/c1-4-13(2,3)14-12(15)11-9-7-5-6-8-10-11/h1,5,7,9H,6,8,10H2,2-3H3,(H,14,15) |
InChI-Schlüssel |
OOENPOWCIWPTQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#C)NC(=O)C1=CC=CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-3,3-diphenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B14517682.png)
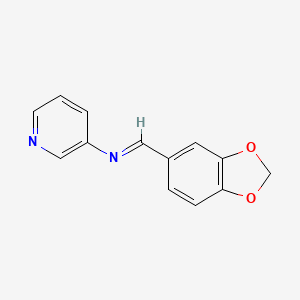
![4,4-Dimethyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14517689.png)
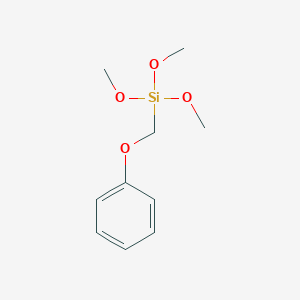
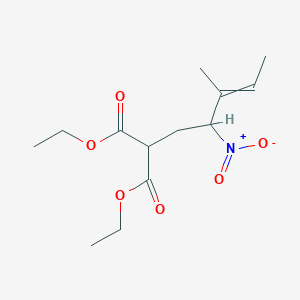

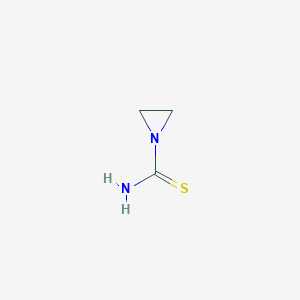
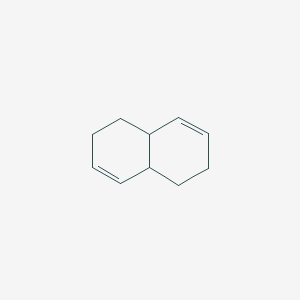
![2-(1,5-Dimethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)ethan-1-ol](/img/structure/B14517748.png)

![8-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazin-3-OL](/img/structure/B14517778.png)

![[Bis(methylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum](/img/structure/B14517791.png)
